![molecular formula C13H13ClN2OS B2485253 2-Chloro-N-(4-cyanothian-4-yl)benzamide CAS No. 1465346-94-4](/img/structure/B2485253.png)
2-Chloro-N-(4-cyanothian-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds to 2-Chloro-N-(4-cyanothian-4-yl)benzamide often involves efficient synthetic methodologies that exploit the reactivity of certain functionalities to construct new heterocycles. For instance, the synthesis of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide by an efficient method has been reported, highlighting the importance of cyanomethylene functionality in constructing new heterocycles hybrid with 1,3,4-thiadiazole moiety (Mohamed et al., 2020).
Molecular Structure Analysis
The structural characterization of similar compounds involves elemental analysis and spectroscopic techniques such as IR, 1H and 13C NMR, and mass spectra. These techniques have been utilized to characterize compounds structurally and evaluate their insecticidal activity against specific pests, such as the cotton leaf worm (Mohamed et al., 2020).
Scientific Research Applications
Melanoma Cytotoxicity
Alkylating benzamides, including derivatives related to the compound , have shown potential in targeting melanotic melanoma. These compounds, when conjugated with cytostatics such as chlorambucil, demonstrate enhanced cytotoxicity against melanoma cells. The targeting effect of these benzamide derivatives could lead to improved drug delivery systems for melanoma therapy, offering a pathway for selective in vivo delivery of cytostatics to melanoma cells (Wolf et al., 2004).
Colorimetric Sensing of Fluoride Anions
N-(Cyano(naphthalen-1-yl)methyl)benzamide derivatives exhibit colorimetric sensing capabilities for fluoride anions. These compounds undergo a drastic color transition in response to fluoride anion in solution, demonstrating potential applications in environmental monitoring and chemical sensing (Younes et al., 2020).
Insecticidal Activity
The synthesis of compounds related to 2-Chloro-N-(4-cyanothian-4-yl)benzamide has been explored for the development of novel heterocyclic compounds with insecticidal activity. These compounds, particularly those hybridized with a 1,3,4-thiadiazole moiety, have been evaluated against pests such as the cotton leaf worm, showing promising insecticidal properties (Mohamed et al., 2020).
Synthesis and Structural Analysis
The synthesis and structural characterization of novel benzamide derivatives, including those with benzothiazol-2-yl and cyano functionalities, have been extensively studied. These investigations provide insights into the potential applications of these compounds in the development of new materials and pharmaceutical agents (Ćaleta et al., 2008).
Phosphonium Ylides Synthesis
Benzamide derivatives have been utilized in the synthesis of phosphonium ylides containing cyano groups. These compounds show potential in the development of new synthetic methodologies for the preparation of heterocyclic compounds (Smolii et al., 2001).
Mechanism of Action
Safety and Hazards
Benzamides can have various safety and hazard profiles depending on their specific structure. For example, 2-Chlorobenzamide has the hazard statements H330-H302-H315-H319-H335, indicating that it is fatal if inhaled, harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Future Directions
properties
IUPAC Name |
2-chloro-N-(4-cyanothian-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2OS/c14-11-4-2-1-3-10(11)12(17)16-13(9-15)5-7-18-8-6-13/h1-4H,5-8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEWCLMOTAVNBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(C#N)NC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(4-cyanothian-4-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.